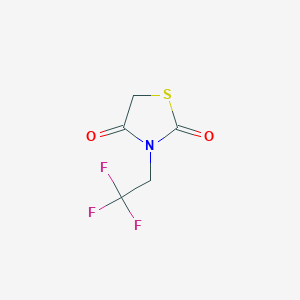

3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione

Description

Properties

Molecular Formula |

C5H4F3NO2S |

|---|---|

Molecular Weight |

199.15 g/mol |

IUPAC Name |

3-(2,2,2-trifluoroethyl)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C5H4F3NO2S/c6-5(7,8)2-9-3(10)1-12-4(9)11/h1-2H2 |

InChI Key |

ROBNKCHOOIZDLN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,2,2-trifluoroethylamine with thiazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiazolidine derivatives.

Substitution: Various substituted thiazolidine derivatives depending on the reagents used.

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoroethyl group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of advanced materials with unique properties such as increased stability and hydrophobicity.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of TZD Derivatives and Their Bioactivities

Key Observations:

- Trifluoroethyl vs. Alkyl/Aryl Substituents: The trifluoroethyl group’s strong electronegativity may enhance binding to hydrophobic pockets in targets like PPARγ, compared to non-fluorinated alkyl groups (e.g., diisopropylaminoethyl in ).

- C5 Modifications : Arylidene substituents at C5 (e.g., 4-fluorobenzylidene , 4-methoxybenzylidene ) confer target-specific activities, such as kinase inhibition or anti-tubercular effects, likely due to extended conjugation and planar geometry.

- Dual N3/C5 Substitutions : Compounds like 3-(7-hydroxycoumarinylmethyl)-5-arylidene-TZD combine antioxidant and antidiabetic properties, suggesting synergistic effects from dual substitution.

Pharmacological Targets and Mechanisms

- PPARγ Agonism : TZDs with N3 acidic groups (e.g., trifluoroethyl, thiazolidinedione) align with the 4-point pharmacophore for PPARγ activation (acidic head, central aromatic ring, lipophilic tail, flexible linker) . The trifluoroethyl group may mimic the acidic head via hydrogen bonding with Ser289 or His449 residues.

- Antimicrobial Activity: 3,5-Disubstituted TZDs (e.g., 3-(2-amino-5-nitrophenyl)-TZD ) exhibit anti-tubercular activity by targeting cell wall synthesis enzymes, with fluorine enhancing membrane permeability .

- Antioxidant Effects : Electron-withdrawing groups (e.g., coumarinyl ) stabilize radical intermediates in DPPH scavenging, while trifluoroethyl’s inductive effects may further enhance this property.

Physicochemical Properties

Fluorine substitution significantly alters physicochemical parameters:

- Lipophilicity (LogP) : Trifluoroethyl increases LogP compared to hydroxy- or methoxy-substituted analogs, improving blood-brain barrier penetration .

- Metabolic Stability : The CF₃ group resists oxidative metabolism, extending half-life relative to compounds like 3-(3-hydroxyphenyl)-TZD .

- Solubility : Polar substituents (e.g., 7-hydroxycoumarinyl ) improve aqueous solubility, whereas trifluoroethyl may reduce it, necessitating formulation adjustments.

Biological Activity

3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione is a member of the thiazolidinedione class of compounds, characterized by a thiazolidine ring fused with two carbonyl groups. The introduction of the trifluoroethyl group significantly alters its chemical properties and biological activities, making it a compound of interest in medicinal chemistry. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The biological activity of 3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione has been linked to several mechanisms:

- Inhibition of Glucose Transporters : The compound has shown potential as an inhibitor of glucose transporters (GLUTs), which play a crucial role in glucose uptake in cells. This property makes it relevant for the treatment of metabolic disorders such as diabetes.

- Anti-cancer Activity : Research indicates that derivatives of thiazolidinediones exhibit anticancer properties by inhibiting angiogenesis through targeting vascular endothelial growth factor receptor 2 (VEGFR-2). Studies have demonstrated that related compounds can reduce VEGF synthesis and inhibit tumor cell proliferation .

In Vitro Studies

Several studies have evaluated the biological activity of thiazolidinedione derivatives similar to 3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione:

- Cytotoxicity Assays : The MTT assay was employed to assess the cytotoxic effects on various cancer cell lines. For example, one study reported IC50 values ranging from 0.60 to 4.70 μM against HepG2 and MCF-7 cell lines for related thiazolidinedione derivatives .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 22 (similar derivative) | HepG2 | 0.60 |

| Compound 22 (similar derivative) | MCF-7 | 4.70 |

- VEGFR-2 Inhibition : The potential to inhibit VEGFR-2 was also evaluated. Compounds demonstrated significant inhibitory effects with IC50 values indicating their potency compared to established drugs like Sorafenib .

Apoptosis Induction

The Annexin-V/propidium iodide staining test was used to evaluate apoptosis induction by related compounds. For instance:

| Sample | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| Compound 22 (MCF-7) | 22.15% | 13.53% |

| Control (MCF-7) | 0.29% | 0.15% |

These results indicate that compound 22 significantly enhances both early and late apoptosis in cancer cells compared to untreated controls .

Case Studies

Case Study 1: Anticancer Properties

A study focused on synthesizing novel thiazolidinedione derivatives aimed at evaluating their anticancer potential revealed that compounds with specific substitutions on the thiazolidinedione scaffold exhibited promising anti-proliferative effects against various cancer cell lines. The results highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Metabolic Disorders

Another research effort investigated the role of thiazolidinediones in managing insulin resistance and metabolic syndrome. The study demonstrated that these compounds could improve insulin sensitivity in diabetic models through modulation of glucose transporter activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,2,2-trifluoroethyl)-1,3-thiazolidine-2,4-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of trifluoroethylamine derivatives with thiophosgene or thiourea precursors under controlled pH and temperature. Optimization can employ factorial design (e.g., varying solvents like DMF or THF, catalysts such as triethylamine, and reaction times). Monitoring intermediates via TLC or HPLC ensures reproducibility .

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Use a combination of -NMR, -NMR, and FT-IR to confirm the thiazolidine-dione core and trifluoroethyl substituent. X-ray crystallography (as demonstrated in analogous thiazolidine derivatives) provides unambiguous stereochemical validation .

Q. What in vitro assays are suitable for evaluating its biological activity, particularly enzyme inhibition?

- Methodological Answer : Target enzymes like aldose reductase or PPARγ can be assayed using spectrophotometric methods (e.g., NADPH depletion for aldose reductase). Dose-response curves (IC determination) and Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or impurity profiles. Replicate experiments with standardized protocols (e.g., OECD guidelines) and characterize batch purity via HPLC-MS. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What advanced strategies enhance regioselectivity in derivatizing the thiazolidine-dione scaffold?

- Methodological Answer : Computational tools (e.g., DFT calculations) predict reactive sites on the dione ring. Experimental validation via protecting group strategies (e.g., Boc protection of the NH group) directs functionalization to the trifluoroethyl sidechain. AI-driven reaction optimization (e.g., COMSOL simulations) accelerates process development .

Q. How do structural modifications impact pharmacokinetic properties?

- Methodological Answer : Introduce substituents at the 5-position of the thiazolidine ring and assess logP (via shake-flask method), metabolic stability (using liver microsomes), and membrane permeability (Caco-2 assays). QSAR models correlate structural features (e.g., trifluoroethyl hydrophobicity) with bioavailability .

Q. What mechanistic insights explain its reactivity under photolytic or oxidative conditions?

- Methodological Answer : Conduct stability studies under UV light or HO exposure, tracking degradation products via LC-MS. Radical trapping experiments (e.g., using TEMPO) identify reactive intermediates. Compare with analogs lacking the trifluoroethyl group to isolate electronic vs. steric effects .

Q. Can synergistic effects be observed in multi-target therapies combining this compound with other bioactive molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.